An In-depth Technical Guide to the Core Properties of 9H-Fluorene-9-carboxylic Acid
An In-depth Technical Guide to the Core Properties of 9H-Fluorene-9-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and reactive properties of 9H-Fluorene-9-carboxylic acid. It includes quantitative data, detailed experimental protocols, and logical diagrams to support research and development activities.
Physicochemical Properties
9H-Fluorene-9-carboxylic acid is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a carboxylic acid group at the 9-position.[1] Its physical and chemical characteristics are crucial for its application in synthesis and materials science.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 9H-Fluorene-9-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Melting Point | 227-232 °C | [3] |
| 228-231 °C (lit.) | [2] | |
| 215-222 °C | [4] | |
| Boiling Point | ~309.75 °C (rough estimate) | [2][5] |
| pKa | 4.59 ± 0.20 (Predicted) | [2][5] |
| Water Solubility | Insoluble | [2][5][6] |
| Appearance | White to faint beige crystalline powder | [2][5] |
| CAS Number | 1989-33-9 | [1][2][3] |
Acidity and Basicity
Contrary to the topic's phrasing of "basic properties," 9H-Fluorene-9-carboxylic acid is, by its chemical nature, an acid. The presence of the carboxylic acid (-COOH) group makes the molecule a proton donor. The acidity of the C9-H bond on the fluorene ring is also a notable feature, with a pKa of 22.6 in DMSO, leading to the formation of a stable fluorenyl anion upon deprotonation.[7] However, the carboxylic acid group is significantly more acidic.
The predicted pKa of approximately 4.59 indicates it is a weak organic acid, comparable to benzoic acid.[2][5] This property dictates its solubility in basic solutions, where it will deprotonate to form a soluble carboxylate salt.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of 9H-Fluorene-9-carboxylic acid.
Synthesis of 9H-Fluorene-9-carboxylic Acid
Several methods for the synthesis of 9H-Fluorene-9-carboxylic acid have been reported. A common approach involves the reaction of fluorene with a carboxylating agent. The following protocol is based on the reaction of fluorene with a dialkyl carbonate in the presence of a strong base.[8]
Materials:
-
Fluorene
-
Diethyl carbonate
-
Potassium ethylate or Sodium hydride
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
Acetic Acid
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a solution of fluorene in diethyl carbonate is prepared.
-
Base Addition: This solution is added slowly to a cooled mixture of a strong base (e.g., potassium ethylate or sodium hydride) and diethyl carbonate, maintaining the temperature below 40 °C.[8][9]
-
Reaction: The mixture is stirred and heated to between 65-70 °C for several hours (typically 4-5 hours) to drive the carboxylation reaction.[8][9]
-
Quenching and Neutralization: After cooling, the reaction mixture is slowly and cautiously poured into a cooled, aqueous solution of a strong inorganic acid, such as hydrochloric acid, to neutralize the base and precipitate the crude product ester.[8][9]
-
Saponification: The resulting fluorene-9-carboxylic acid ester is saponified by refluxing with acetic acid and aqueous hydrochloric acid for approximately 4 hours. During this time, the desired 9H-Fluorene-9-carboxylic acid precipitates from the solution.[8]
-
Isolation and Purification: The mixture is cooled, and the solid product is collected by vacuum filtration. The product is washed with toluene and then water until the washings are free of chloride ions.[8] The final product is dried to yield 9H-Fluorene-9-carboxylic acid as a light-beige crystalline solid.[8]
Caption: General workflow for the synthesis of 9H-Fluorene-9-carboxylic acid.
General Protocol for pKa Determination (Potentiometric Titration)
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.
Procedure:
-
Sample Preparation: Accurately weigh a sample of 9H-Fluorene-9-carboxylic acid and dissolve it in a suitable solvent mixture (e.g., water/ethanol, due to its low water solubility).
-
Titration Setup: Calibrate a pH meter and place the electrode in the sample solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the base.
-
Analysis: Plot the pH versus the volume of base added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined from the pH value at the half-equivalence point.
Biological and Pharmacological Context
While 9H-Fluorene-9-carboxylic acid itself has limited direct applications, its derivatives are of significant interest in medicinal chemistry and drug development.[7] Specifically, the oxidized form, 9-oxo-9H-fluorene-4-carboxylic acid, serves as a versatile scaffold for creating novel apoptosis inducers with potential as anticancer agents.[10]
Structure-activity relationship (SAR) studies on this core structure have shown that modifications, such as the creation of carboxamide derivatives, can lead to highly potent compounds against various cancer cell lines.[10][11] For instance, substitutions at the 7-position of the 9-oxo-9H-fluorene ring have resulted in compounds with improved activity and, in some cases, a different mechanism of action, such as tubulin inhibition.[11] This highlights the importance of the fluorene scaffold as a foundational structure in the design of new therapeutic agents.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Conclusion
9H-Fluorene-9-carboxylic acid is a well-characterized organic compound with distinct acidic properties. Its low water solubility and defined melting point are key physical characteristics. While its direct applications are limited, its structural motif is a valuable building block in organic synthesis, particularly for developing pharmacologically active molecules. The protocols and data presented herein provide a solid foundation for researchers working with this compound and its derivatives in the fields of chemical synthesis and drug discovery.
References
- 1. 9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Carboxyfluorene CAS#: 1989-33-9 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 9-Carboxyfluorene CAS#: 1989-33-9 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Fluorene - Wikipedia [en.wikipedia.org]
- 8. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]
- 11. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
